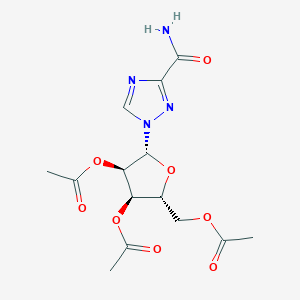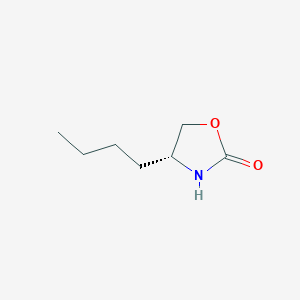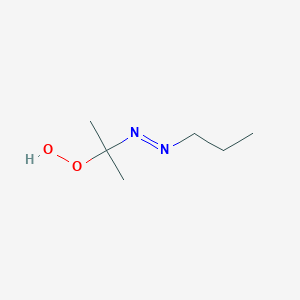
alpha-Methyl-5-hydroxytryptophan
Overview
Description
Alpha-Methyl-5-hydroxytryptamine, also known as alpha-Methylserotonin, is a derivative of the amino acid tryptophan . It is a potent agonist of the 5-HT2A/2C receptors . It has a molecular weight of 306.32 and a molecular formula of CHNOC H O .
Synthesis Analysis
Alpha-Methyl-5-hydroxytryptophan is synthesized from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin .Molecular Structure Analysis
The molecular structure of this compound is complex and rich in electrons, making it an important intermediary in long-range electron hopping pathways .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its conversion from tryptophan. The oxidation of 5-HTP occurs at the hydroxy group, which enables manipulation of its indoxyl pKa and the spectral features of its radical state .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in water to 25 mM .Scientific Research Applications
1. Neurotransmitter Synthesis Research Alpha-Methyl-5-hydroxytryptophan (alpha-MTrp) is an analog of tryptophan, the precursor of serotonin (5-HT), a critical neurotransmitter. Studies have utilized alpha-MTrp as a tracer to investigate brain serotonin synthesis rates. This research is significant for understanding the serotonergic system in the brain, particularly in neuropsychiatric disorders. Alpha-MTrp's ability to be trapped in brain tissue makes it valuable for autoradiographic measurements and positron emission tomography in both animals and humans (Diksic & Young, 2001).
2. Protein-Protein Interactions and Folding 5-Hydroxytryptophan, a derivative of this compound, is instrumental in studying protein structure, interactions, and conformational changes. Its incorporation into recombinant proteins expressed in E. coli aids in investigating biological systems involving supermolecular aggregates of proteins (Corrêa & Farah, 2005).
3. Microbial Synthesis and Biotechnology this compound has been crucial in developing microbial production methods. Engineering bacteria like Escherichia coli to produce 5-hydroxytryptophan (5-HTP) from tryptophan has opened avenues for large-scale production of 5-HTP, which has applications in treating several disorders. This microbial synthesis is a significant advancement over traditional extraction methods (Lin et al., 2014).
4. Neurodevelopmental Disorders this compound has been used in research studying neurodevelopmental syndromes. Research involving patients with disorders like hypotonic-ataxic syndrome has revealed that treatment with 5-hydroxytryptophan and carbidopa can lead to clinical improvement and normalization of serotonin metabolites in the body (Ramaekers et al., 2001).
5. Fluorescence Studies in Proteins The fluorescence properties of 5-hydroxytryptophan, a related compound, have been explored to study protein structure and dynamics. It serves as a probe to understand the molecular environment in various proteins, enhancing insights into protein functions and interactions (Robinson et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKTYDMWUGLPA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970468 | |
| Record name | 5-Hydroxy-alpha-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-53-1 | |
| Record name | 5-Hydroxy-alpha-methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)


![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)



